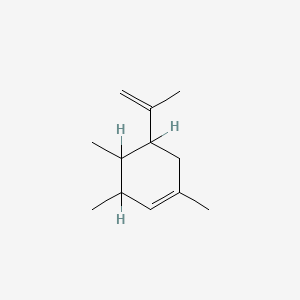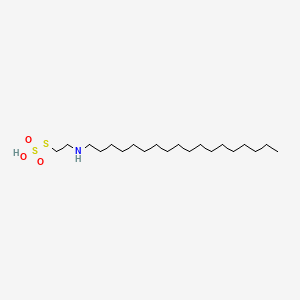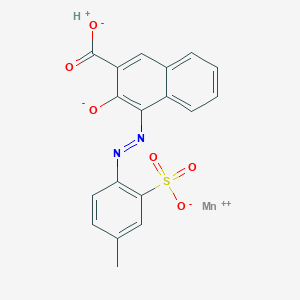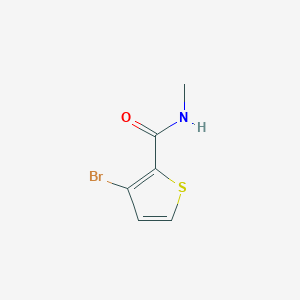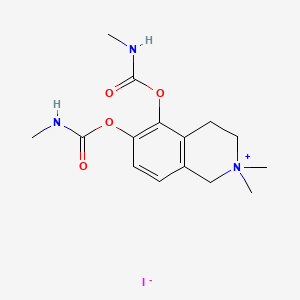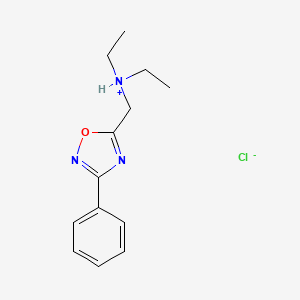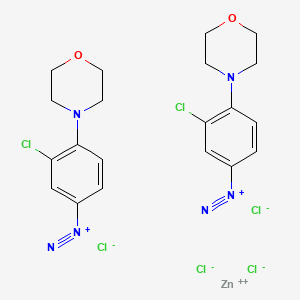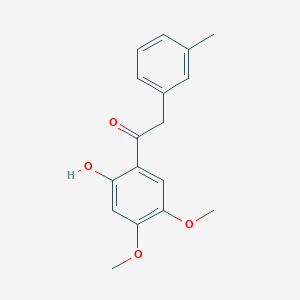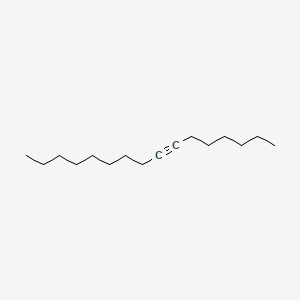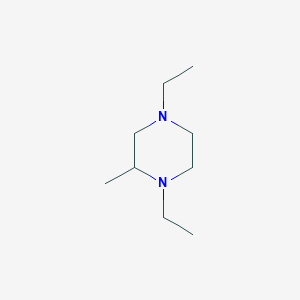
1,4-Diethyl-2-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine,1,4-diethyl-2-methyl-(6ci) is a chemical compound with the molecular formula C₉H₂₀N₂ and a molecular weight of 156.2685 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities .
Preparation Methods
The synthesis of piperazine derivatives, including Piperazine,1,4-diethyl-2-methyl-(6ci), can be achieved through various methods. Some common synthetic routes include:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the ring formation reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to protected piperazines.
Ring opening of aziridines under the action of N-nucleophiles: This method involves the nucleophilic attack on aziridines, leading to the formation of piperazine rings.
Intermolecular cycloaddition of alkynes bearing amino groups: This method involves the cycloaddition reaction between alkynes and amino groups to form piperazine derivatives.
Chemical Reactions Analysis
Piperazine,1,4-diethyl-2-methyl-(6ci) undergoes various chemical reactions, including:
Scientific Research Applications
Piperazine,1,4-diethyl-2-methyl-(6ci) has various scientific research applications, including:
Mechanism of Action
The mechanism of action of Piperazine,1,4-diethyl-2-methyl-(6ci) involves its interaction with specific molecular targets and pathways. In the case of its anthelmintic activity, it acts on the neuromuscular system of parasitic worms, causing paralysis and eventual death of the parasites . The compound binds to the GABA receptors in the nervous system of the parasites, leading to hyperpolarization and inhibition of neurotransmission .
Comparison with Similar Compounds
Piperazine,1,4-diethyl-2-methyl-(6ci) can be compared with other similar piperazine derivatives, such as:
1,4-Diethylpiperazine: This compound has similar structural features but lacks the methyl group at the 2-position.
1,4-Dimethylpiperazine: This compound has methyl groups at the 1 and 4 positions but lacks the ethyl groups.
1-Ethyl-4-methylpiperazine: This compound has an ethyl group at the 1-position and a methyl group at the 4-position.
Piperazine,1,4-diethyl-2-methyl-(6ci) is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
98952-13-7 |
|---|---|
Molecular Formula |
C9H20N2 |
Molecular Weight |
156.27 g/mol |
IUPAC Name |
1,4-diethyl-2-methylpiperazine |
InChI |
InChI=1S/C9H20N2/c1-4-10-6-7-11(5-2)9(3)8-10/h9H,4-8H2,1-3H3 |
InChI Key |
DNPRCPUUZUVBMY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(C(C1)C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


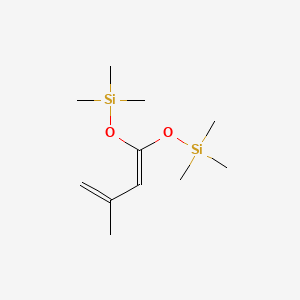
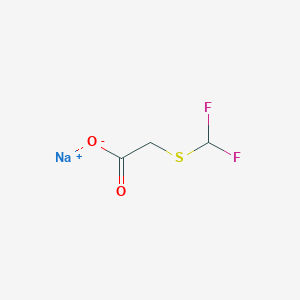
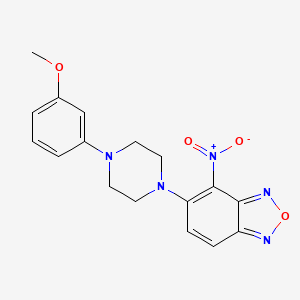
![Acetamide, N-[5-[(2-hydroxyethyl)sulfonyl]-2,4-dimethoxyphenyl]-](/img/structure/B13779859.png)
